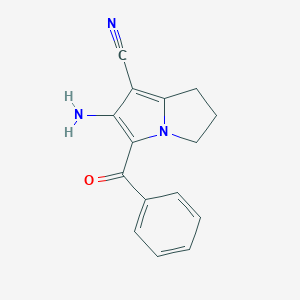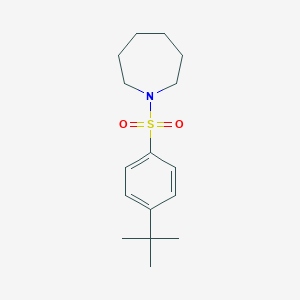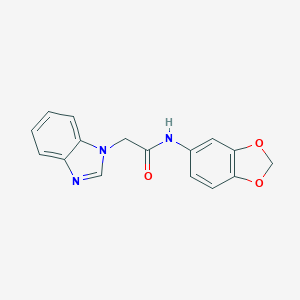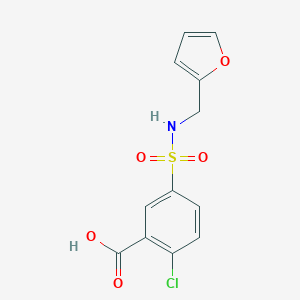![molecular formula C17H20N2O6S B512751 [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone CAS No. 438227-71-5](/img/structure/B512751.png)
[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furan ring, and a benzenesulfonyl group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including aromatic rings, a piperazine ring, and sulfonyl and carbonyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry, and the sulfonyl group can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carbonyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds with benzoxazinoid structures, including benzoxazinones and benzoxazolinones, have been evaluated for their antimicrobial activity. While natural monomeric benzoxazinoids exhibit limited antimicrobial potency, synthetic derivatives of the benzoxazinone backbone demonstrate significant antimicrobial and antifungal activities. These findings suggest the potential of designing new antimicrobial compounds based on the 1,4-benzoxazin-3-one scaffold, which could be relevant to the design and application of [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone derivatives (de Bruijn, Gruppen, & Vincken, 2018).
Drug Development for Tuberculosis
Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment. This highlights the relevance of piperazine derivatives in developing treatments for bacterial infections, particularly targeting the Mycobacterium tuberculosis pathogen. The efficacy of such compounds against drug-resistant strains of tuberculosis underscores the potential utility of structurally related compounds in addressing global health challenges (Makarov & Mikušová, 2020).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds bearing triazine scaffolds, including those with furanyl or thienyl substituents, have been extensively studied for their wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The structural diversity and biological significance of these compounds highlight the potential for [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone and its derivatives in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-13-5-6-14(24-2)16(12-13)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHLLMJTHXLSSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-hydroxy-1,2-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1H-indole-3-carboxylate](/img/structure/B512673.png)
methanone](/img/structure/B512689.png)





![6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B512743.png)


![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)
![1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512752.png)
![3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1',2':1,2]azepino[3,4-b]indol-4-one](/img/structure/B512754.png)